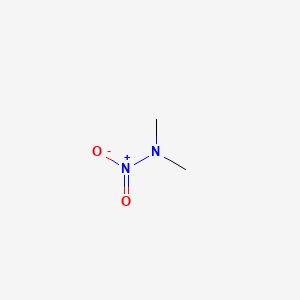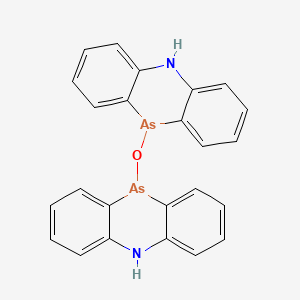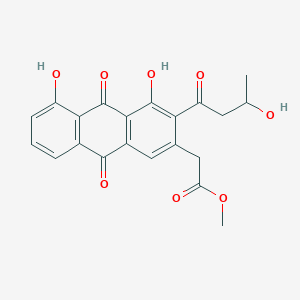
Dihydro-nogalonic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-nogalonic acid methyl ester is a dihydroxyanthraquinone that is chrysazin which is substituted by a 3-hydroxybutanoyl group at position 2 and by a 2-methoxy-2-oxoethyl at position 3. It is a dihydroxyanthraquinone, a polyketide, a polyphenol, a methyl ester and a beta-hydroxy ketone.
Wissenschaftliche Forschungsanwendungen
Nogalamycin Biosynthesis
Polyketide Cyclase in Nogalamycin Biosynthesis : Nogalonic acid methyl ester cyclase (SnoaL) is crucial in the biosynthesis of the polyketide antibiotic nogalamycin. It catalyzes the last ring-closure step in this biosynthesis. Studies on SnoaL include crystallization and preliminary crystallographic data, which are essential for understanding the molecular mechanism of nogalamycin biosynthesis and its derivatives, including dihydro-nogalonic acid methyl ester (Sultana et al., 2004).
Cyclase Gene in Anthracycline Stereochemistry : Research identifying the gene snoaL, which encodes a cyclase for nogalamycin, reveals the role of this gene in dictating the unique stereochemistry of anthracyclines. This gene is responsible for producing nogalamycinone, indicating that the cyclase is a key determinant in the stereochemistry of anthracyclines, including derivatives of dihydro-nogalonic acid methyl ester (Torkkell et al., 2000).
Chemical Analysis and Structural Studies
Crystal Structure Analysis : Crystal structure analysis of enzymes like AknH, related to polyketide cyclases like SnoaL, provides insights into the catalytic mechanism and product stereoselectivity. This research is relevant for understanding the biochemical processes involving dihydro-nogalonic acid methyl ester and its structural analogues (Kallio et al., 2006).
Spectroscopy Studies : Fourier transform Raman and infrared spectroscopy of pectins, which include derivatives like methyl esters, offer a method to analyze and characterize these compounds. Such studies are essential for understanding the molecular structure and properties of compounds like dihydro-nogalonic acid methyl ester (Synytsya, 2003).
Biochemical Applications
Antibiotic Production : The cloning and expression of biosynthetic genes from Streptomyces nogalater in other Streptomyces species for the production of hybrid anthracycline antibiotics showcase the potential of manipulating the biosynthetic pathway of nogalamycin. This manipulation could lead to the development of novel antibiotics and other therapeutics involving dihydro-nogalonic acid methyl ester (Ylihonko et al., 1996).
Bioconversion and Engineering Strains : Studies on the bioconversion of deoxysugar moieties to biosynthetic intermediates of daunorubicin in engineered strains of Streptomyces coeruleobidus demonstrate the feasibility of producing novel glycosylated anthracycline compounds. These findings are significant for the development of new drugs and biochemicals, including those related to dihydro-nogalonic acid methyl ester (Yuan et al., 2014).
Eigenschaften
Molekularformel |
C21H18O8 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
methyl 2-[4,5-dihydroxy-3-(3-hydroxybutanoyl)-9,10-dioxoanthracen-2-yl]acetate |
InChI |
InChI=1S/C21H18O8/c1-9(22)6-14(24)16-10(8-15(25)29-2)7-12-18(20(16)27)21(28)17-11(19(12)26)4-3-5-13(17)23/h3-5,7,9,22-23,27H,6,8H2,1-2H3 |
InChI-Schlüssel |
PUVXBJLNMVCYJW-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
Kanonische SMILES |
CC(CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



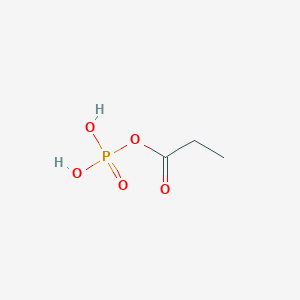

![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)
![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)
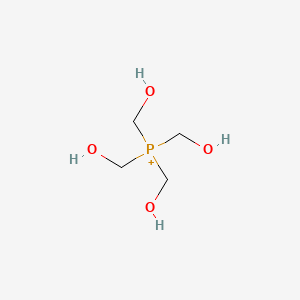
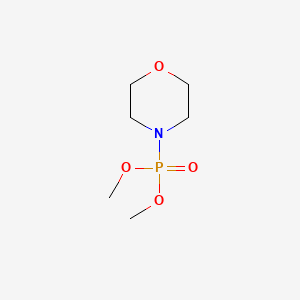
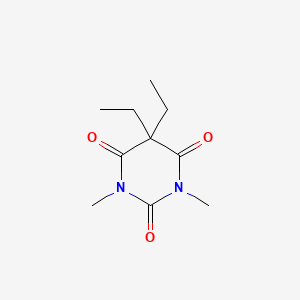
![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)


